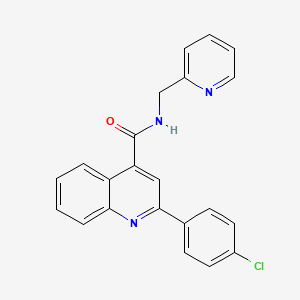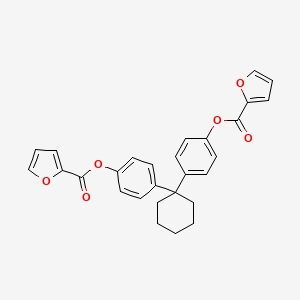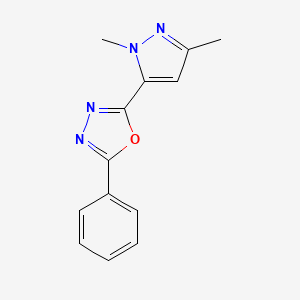
2,2'-(Oxydibenzene-4,1-diyl)diquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach includes the use of enaminones as intermediates, which are then cyclized to form the quinoline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as transition metal complexes, to facilitate the cyclization reactions . Additionally, purification steps, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with various functional groups .
Scientific Research Applications
2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This results in the induction of cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active site of HDACs, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline core but with different substituents.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with hydroxyl groups at specific positions.
Quinoline-2,4-diones: Compounds with carbonyl groups at the 2 and 4 positions of the quinoline ring.
Uniqueness
2-{4-[4-(4-CARBOXY-2-QUINOLYL)PHENOXY]PHENYL}-4-QUINOLINECARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit HDAC3 and induce apoptosis in cancer cells sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C32H20N2O5 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-[4-[4-(4-carboxyquinolin-2-yl)phenoxy]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C32H20N2O5/c35-31(36)25-17-29(33-27-7-3-1-5-23(25)27)19-9-13-21(14-10-19)39-22-15-11-20(12-16-22)30-18-26(32(37)38)24-6-2-4-8-28(24)34-30/h1-18H,(H,35,36)(H,37,38) |
InChI Key |
SBSAYFGNCLIRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B10887282.png)
![2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one](/img/structure/B10887283.png)

![3,6-Diphenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10887296.png)
![(2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887301.png)


![[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10887328.png)

![[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10887333.png)
![[4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10887341.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887349.png)
![methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10887351.png)

